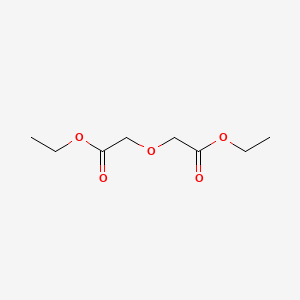

Diethyl 2,2'-oxydiacetate

Description

Research Significance and Interdisciplinary Contextualization

The significance of Diethyl 2,2'-oxydiacetate in research stems from its utility as a versatile building block in organic synthesis. smolecule.com Its structure, characterized by two ester functionalities and a central ether linkage, allows it to participate in a variety of chemical transformations. smolecule.com This has led to its application in diverse fields, ranging from medicinal chemistry to polymer science.

In the realm of medicinal chemistry, the compound's reactive nature is exploited in the design of novel drug scaffolds. smolecule.com Researchers can leverage its ability to undergo condensation reactions with various nucleophiles to construct complex heterocyclic compounds, which are prevalent in many biologically active molecules. smolecule.com For instance, its reaction with amines can lead to the formation of substituted pyrazoles, a class of compounds known for their wide range of pharmacological activities. smolecule.com

The interdisciplinary importance of this compound is further highlighted by its use in the synthesis of crown ethers. These macrocyclic polyethers are renowned for their ability to selectively bind specific cations, a property that has been harnessed in various applications, including phase-transfer catalysis and the development of ion-selective sensors. This compound, or its derivatives, can serve as a key precursor in the multi-step synthesis of these complex macrocycles. For example, methods have been reported for the synthesis of benzoaza-15-crown-5 (B13111416) and benzoaza-18-crown-6 ethers starting from related diester compounds. researchgate.net

Furthermore, the compound finds application as a solvent and an intermediate in various organic syntheses. Its non-polymerizable nature, due to the lack of suitable functional groups, distinguishes it from structurally related compounds that are used as monomers in polymerization reactions. This property makes it a suitable medium for reactions where the solvent should not interfere with the primary chemical transformation.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 6634-17-9 |

| Molecular Formula | C₈H₁₄O₅ |

| Molecular Weight | 190.19 g/mol |

Historical Trajectories of its Chemical Utility in Organic Synthesis

The historical utility of this compound in organic synthesis is intrinsically linked to the development of condensation reactions. One of the notable historical applications is its use in the Stobbe condensation. This reaction, which involves the condensation of a ketone or aldehyde with a succinic ester derivative in the presence of a strong base, has been a valuable tool for carbon-carbon bond formation.

Research has demonstrated the condensation of aromatic ketones, such as p-chloroacetophenone and p-chloropropiophenone, with this compound in the presence of sodium hydride. mdpi.com This reaction leads to the formation of stereoisomeric Z- and E-alkenes, which are valuable intermediates for the synthesis of more complex molecules. mdpi.com The study of these reactions has provided insights into the stereochemical outcomes of the Stobbe condensation and the factors that influence the predominance of one isomer over the other. mdpi.com

Moreover, the ester groups of this compound can function as enol equivalents in aldol-type reactions, facilitating the creation of carbon-carbon bonds with carbonyl compounds. smolecule.com This reactivity has been exploited in the synthesis of various organic frameworks. For example, the reaction of dimethyl 2,2'-oxydiacetate with diethyl oxalate (B1200264) under basic conditions is a critical step in the formation of a furan (B31954) scaffold, leading to the synthesis of diethyl-3,4-dihydroxyfuran-2,5-dicarboxylate.

The historical development of organic synthesis has seen a continuous search for versatile and readily available starting materials. This compound, with its straightforward synthesis from diglycolic acid and ethanol (B145695), has emerged as a reliable and useful compound in the synthetic chemist's toolbox. Its journey from a simple diester to a key component in the construction of complex molecular architectures underscores its enduring value in the field of organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-12-7(9)5-11-6-8(10)13-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRSYRRQEGJNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984951 | |

| Record name | Diethyl 2,2'-oxydiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6634-17-9 | |

| Record name | NSC51816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-oxydiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxycarbonylmethoxy-acetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 2,2 Oxydiacetate and Its Derivatives

Esterification-Based Synthetic Approaches

Esterification represents a fundamental and widely employed strategy for the synthesis of Diethyl 2,2'-oxydiacetate. This approach involves the reaction of a carboxylic acid with an alcohol to form an ester and water. In the context of this compound, both direct esterification and transesterification methods are prominent.

Direct Esterification Protocols

Direct esterification for the synthesis of this compound typically involves the reaction of diglycolic acid (2,2'-oxydiacetic acid) with ethanol (B145695) in the presence of an acid catalyst. The reaction of diethylene glycol with acetic anhydride (B1165640) in the presence of a catalyst can also yield this compound. smolecule.com

One documented method involves the esterification of diglycolic acid to its dimethyl ester, Dimethyl 2,2'-oxydiacetate, using thionyl chloride (SOCl₂) and methanol (B129727). In this process, diglycolic acid reacts with SOCl₂ at room temperature, followed by the addition of anhydrous methanol, resulting in a 76.3% yield of the dimethyl ester. A similar principle can be applied using ethanol to obtain the diethyl ester. Another approach involves the oxidation of diethylene glycol to diglycolic acid, which is then esterified. For instance, diethylene glycol treated with nitric acid yields diglycolic acid.

The choice of catalyst is crucial in direct esterification. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and purification challenges. Heterogeneous catalysts and milder conditions are often explored to improve the sustainability and efficiency of the process.

Transesterification Strategies

Transesterification offers an alternative route to this compound, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. This method can be particularly useful for converting other dialkyl 2,2'-oxydiacetates, such as the dimethyl or dihexyl esters, into the desired diethyl ester by reacting them with an excess of ethanol. smolecule.comnih.gov

The process is typically catalyzed by either an acid or a base. Base-catalyzed transesterification, using catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521), is generally faster than acid-catalyzed reactions. cabidigitallibrary.org The equilibrium of the reaction can be shifted towards the product side by using a large excess of ethanol or by removing the alcohol byproduct (e.g., methanol when starting from a dimethyl ester) from the reaction mixture. biofueljournal.com

For instance, the synthesis of acetins (glycerol acetates) through the transesterification of glycerol (B35011) with ethyl acetate (B1210297) highlights the use of ethyl acetate as both a reactant and an entrainer to remove the ethanol byproduct, thereby driving the reaction to completion. biofueljournal.com This principle is applicable to the synthesis of this compound from other esters.

Interactive Data Table: Comparison of Esterification Methods

| Method | Starting Materials | Catalyst | Key Conditions | Yield | Reference |

| Direct Esterification | Diglycolic acid, Ethanol | Acid catalyst (e.g., H₂SO₄) | Reflux | Variable | smolecule.com |

| Direct Esterification | Diethylene glycol, Acetic anhydride | Catalyst | - | - | smolecule.com |

| Transesterification | Dimethyl 2,2'-oxydiacetate, Ethanol | Acid or Base (e.g., NaOEt) | Reflux, Removal of methanol | High |

Oxidative Coupling Reactions in this compound Synthesis

Oxidative coupling reactions present a modern and powerful approach for forming carbon-carbon and carbon-heteroatom bonds, and they can be conceptually applied to the synthesis of ether-containing compounds like this compound. unirioja.eswpunj.edu This strategy typically involves the activation of C-H bonds and the subsequent formation of a new bond, often facilitated by a metal catalyst and an oxidant. unirioja.es

While direct oxidative coupling to form the ether linkage of this compound is less commonly reported than esterification, related transformations provide a basis for this approach. For example, the synthesis of furan (B31954) derivatives can involve a cyclization reaction that is mechanistically related to oxidative coupling.

A plausible, though not explicitly detailed in the provided search results for this specific compound, synthetic route could involve the oxidative coupling of two molecules of ethyl acetate or a related precursor. This would necessitate a catalyst capable of activating the α-C-H bonds of the ester, followed by an oxidative process to form the ether linkage. Palladium and copper catalysts are often employed in such reactions. researchgate.net

Another conceptual approach is the oxidative esterification of diethylene glycol, where the glycol is oxidized and esterified in a single step.

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methods. For the production of this compound, innovations in catalysis, such as phase-transfer catalysis and sonochemistry, align with the principles of green chemistry.

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). chesci.comwikipedia.org This is achieved by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one of the reactants across the phase boundary to where the other reactant is located, thereby facilitating the reaction. chesci.comwikipedia.org

In the context of synthesizing ether esters like this compound, PTC can be particularly effective for the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. A relevant example is the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, where a multi-site phase-transfer catalyst is used in the reaction of ethyl bromoacetate (B1195939) with 1,3-dihydroxybenzene in a solid-liquid system. chesci.comresearchgate.net This approach can be adapted for the synthesis of this compound by reacting the sodium salt of ethyl glycolate (B3277807) with ethyl chloroacetate (B1199739) under PTC conditions.

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and the ability to use less hazardous and more economical reagents and solvents. crdeepjournal.org

Sonochemical Enhancement of Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for enhancing reaction rates and efficiencies. kemdikbud.go.idmdpi.com The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. rsc.org

The synthesis of esters, such as ethyl cinnamate (B1238496) from cinnamic acid and ethanol, has been shown to be significantly accelerated by ultrasound irradiation, resulting in high yields in a much shorter reaction time compared to conventional heating methods. kemdikbud.go.id This sonochemical enhancement can be directly applied to the esterification of diglycolic acid with ethanol for the production of this compound.

Furthermore, the combination of phase-transfer catalysis and ultrasound irradiation can lead to synergistic effects, further boosting reaction rates and product yields. chesci.comresearchgate.net This combined approach has been successfully used in the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, demonstrating its potential for the efficient and green synthesis of this compound. chesci.comresearchgate.net

Interactive Data Table: Green Chemistry Approaches

| Technique | Principle | Advantages for this compound Synthesis | References |

| Phase-Transfer Catalysis | Facilitates reaction between immiscible reactants | Milder conditions, higher yields, use of inexpensive bases | chesci.comwikipedia.orgresearchgate.net |

| Sonochemistry | Ultrasound irradiation to accelerate reactions | Reduced reaction times, increased yields, energy efficiency | kemdikbud.go.idmdpi.com |

Mechanochemical Syntheses for Solvent Minimization

The pursuit of green and sustainable chemistry has driven the development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents. Mechanochemistry, which utilizes mechanical energy from methods like grinding or ball-milling to induce chemical reactions, has emerged as a powerful technique for solvent-free synthesis. rsc.orgnih.gov This approach is particularly advantageous for reactions involving poorly soluble reactants and can lead to reduced reaction times and simplified work-up procedures. rsc.org

While specific research on the direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of analogous esters and related derivatives, demonstrating the viability of this method. Mechanochemical esterification can be achieved by milling a carboxylic acid and an alcohol, often with a suitable catalyst or grinding auxiliary. rsc.orgmdpi.com For instance, recent studies have detailed novel, solvent-free strategies for ester synthesis at room temperature using high-speed ball-milling (HSBM). One protocol, employing I2 and KH2PO2, yielded desired esters in 45% to 91% yields within just 20 minutes of grinding. rsc.org A similar approach using KI and P(OEt)3 afforded esters in 24% to 85% yields after 60 minutes. rsc.org These methods highlight the potential for efficient, solvent-free synthesis of esters like this compound by reacting its precursor, Diglycolic acid, with ethanol under mechanochemical conditions.

Furthermore, advancements in the solvent-free synthesis of a structurally related compound, diallyl 2,2'-oxydiethyl dicarbonate (B1257347), have been achieved using ball milling. This method facilitates intimate mixing of the reactants, diethylene glycol and allyl chloroformate, reducing reaction times to 2–3 hours and achieving high yields of 85–90%, which are comparable to traditional solvent-based industrial methods.

Beyond direct mechanochemical grinding, other energy input forms that minimize solvent use have proven effective for derivatives. A notable example is the synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate, which was achieved with a 90% yield under solid-liquid phase-transfer catalysis (SL-PTC) conditions, enhanced by ultrasound irradiation (40 kHz). researchgate.net This method involves the reaction of ethyl bromoacetate with 1,3-dihydroxybenzene using potassium carbonate as a mild base, demonstrating that sonochemistry can significantly enhance reaction rates and yields in biphasic systems with minimal solvent. researchgate.net The mechanism in such ultrasound-assisted syntheses involves acoustic cavitation, which generates localized high-pressure and high-temperature spots, thereby accelerating mass transfer and the chemical reaction. semanticscholar.org

| Compound / Derivative | Method | Conditions | Yield (%) | Reference |

| Various Esters | High-Speed Ball-Milling (HSBM) | Benzoic acid, phenol, I2, KH2PO2, 25 Hz, 20 min | 45–91 | rsc.org |

| Diallyl 2,2'-oxydiethyl dicarbonate (Analogous Cmpd.) | Ball-Milling | Diethylene glycol, allyl chloroformate, 2–3 hours | 85–90 | |

| Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate | Ultrasound-Assisted Phase-Transfer Catalysis | Ethyl bromoacetate, 1,3-dihydroxybenzene, K2CO3, MPTC catalyst, 40 kHz ultrasound, solid-liquid bi-phase condition | 90 | researchgate.net |

Comparative Analysis of Synthetic Routes: Mechanistic and Efficiency Considerations

The synthesis of this compound can be approached through several distinct routes, each with unique mechanistic features and varying degrees of efficiency. A comparative analysis of these methods, including traditional solution-based syntheses and modern solvent-minimized approaches, reveals a trade-off between established scalability and green chemistry principles.

Traditional Synthetic Routes:

A common and scalable method for preparing this compound involves a two-step process starting from Diethylene glycol.

Oxidation: Diethylene glycol is first oxidized to form the intermediate Diglycolic acid (2,2'-oxydiacetic acid). A representative procedure involves treating Diethylene glycol with 32% nitric acid at 60°C for 8 hours, which can yield the diglycolic acid intermediate at approximately 64% yield.

Esterification: The resulting Diglycolic acid is subsequently esterified with ethanol. This is a classic Fischer esterification, typically catalyzed by a strong acid (e.g., sulfuric acid) under reflux conditions. Alternatively, the carboxylic acid can be activated, for example with thionyl chloride, before reacting with ethanol to form the final diethyl ester.

Another classical approach is the Williamson ether synthesis , which would involve the reaction of an ethyl haloacetate (like ethyl chloroacetate or ethyl bromoacetate) with the sodium salt of ethyl glycolate. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion attacks the primary alkyl halide. wikipedia.orgbyjus.com While fundamental, this route may be less direct for this specific symmetrical ether compared to the oxidation-esterification pathway.

Mechanistic and Efficiency Comparison:

The traditional oxidation-esterification route is well-established and suitable for large-scale production. Its mechanism is based on fundamental, solution-phase organic reactions. However, it often requires harsh conditions (strong acids, high temperatures), extended reaction times, and significant solvent use for both the reaction and subsequent purification steps, which carries a higher environmental burden.

In contrast, mechanochemical synthesis offers a significant advantage in terms of solvent minimization. The mechanism is fundamentally different, relying on the direct absorption of mechanical energy to break bonds and induce reactions between, typically solid, reactants. nih.gov This process can create localized "hot spots" or eutectic melts that facilitate the reaction without bulk solvent. nih.gov As demonstrated with analogous compounds, this can dramatically reduce reaction times from many hours to 2-3 hours or even minutes, while maintaining high yields (85-95%). rsc.org The primary efficiency gain is environmental, through the near-elimination of solvent waste.

The ultrasound-assisted phase-transfer catalysis method represents a hybrid approach. Mechanistically, it relies on the principles of sonochemistry, where acoustic cavitation enhances mass transfer between the solid and liquid phases. researchgate.netsemanticscholar.org This allows for high yields (90%) under milder conditions than many traditional methods. researchgate.net While it is not entirely solvent-free, the efficiency is high, and it avoids the need for harsh reagents.

| Synthetic Route | Key Reactants | Mechanism | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |

| Two-Step Oxidation/Esterification | Diethylene glycol, Nitric Acid, Ethanol | Oxidation followed by Fischer Esterification | ~64 (oxidation) | Scalable, uses inexpensive starting materials | Harsh conditions, multi-step, significant solvent use | |

| Williamson Ether Synthesis | Ethyl haloacetate, Ethyl glycolate | SN2 Nucleophilic Substitution | Variable | Foundational, good for asymmetrical ethers | May require preparation of specific starting materials | wikipedia.orgmasterorganicchemistry.com |

| Mechanochemical Synthesis (Inferred) | Diglycolic acid, Ethanol | Direct mechanical energy input | 85-95 (analogous) | Extremely fast, solvent-free, high "green" efficiency | Scalability for industry may require specialized equipment | rsc.org |

| Ultrasound-Assisted PTC (Derivative) | Ethyl bromoacetate, 1,3-dihydroxybenzene | Sonochemistry, Interfacial Phase-Transfer | 90 | High yield, mild conditions, enhanced reaction rate | Not entirely solvent-free, requires specific equipment | researchgate.net |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Diethyl 2,2 Oxydiacetate

Hydrolytic Transformations under Acidic and Basic Conditions

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acids or bases, leading to the formation of a carboxylic acid and an alcohol. pharmacy180.com For Diethyl 2,2'-oxydiacetate, hydrolysis results in the formation of 2,2'-oxydiacetic acid (also known as diglycolic acid) and ethanol (B145695).

Under acidic conditions , the hydrolysis of this compound is a reversible process. The reaction is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. pharmacy180.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In contrast, basic hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. pharmacy180.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then eliminates an ethoxide ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free diglycolic acid. researchgate.net

The rate of hydrolysis is influenced by factors such as pH and steric hindrance around the ester group. thermofisher.commasterorganicchemistry.comsemanticscholar.org Generally, base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis.

Table 1: Products of this compound Hydrolysis

| Condition | Reactants | Products |

|---|---|---|

| Acidic | This compound, Water, Acid Catalyst | 2,2'-Oxydiacetic acid, Ethanol |

Transesterification Processes with Diverse Alcoholic Substrates

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. amazonaws.com For this compound, transesterification with various alcohols would yield different dialkyl 2,2'-oxydiacetates.

The mechanism of transesterification is similar to that of hydrolysis. amazonaws.com

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which acts as a nucleophile.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. amazonaws.com This is a common strategy in industrial processes like the production of biodiesel from vegetable oils. researchgate.netethz.ch

Table 2: Potential Transesterification Products of this compound

| Reactant Alcohol | Product Ester |

|---|---|

| Methanol (B129727) | Dimethyl 2,2'-oxydiacetate |

| Propanol | Dipropyl 2,2'-oxydiacetate |

Carbon-Carbon Bond Formation via Condensation Reactions

The α-hydrogens of this compound are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

While specific examples involving this compound are not extensively documented, analogous diesters like diethyl malonate are widely used in the synthesis of heterocyclic compounds. sigmaaldrich.com These reactions often involve condensation with dinucleophiles. For instance, reaction with urea (B33335) in the presence of a base can lead to the formation of barbiturate-like structures. Similarly, condensation with amidines could potentially yield pyrimidine (B1678525) derivatives.

Although the Claisen condensation is the more characteristic reaction for esters, they can exhibit reactivity similar to aldehydes and ketones in Aldol-type reactions. The enolate of this compound can theoretically add to the carbonyl group of an aldehyde or ketone in a crossed Aldol addition. ethz.chkhanacademy.org

The primary condensation reaction for esters is the Claisen condensation , where two ester molecules react to form a β-keto ester. masterorganicchemistry.comorganicreactions.orgrsc.org For this compound, an intramolecular Claisen condensation, known as the Dieckmann condensation , is theoretically possible. semanticscholar.orgamazonaws.com This reaction would involve the formation of a cyclic β-keto ester. The structure of this compound (C2H5OOC-CH2-O-CH2-COOC2H5) would allow for the formation of a 6-membered ring, which is sterically favorable. The mechanism involves the formation of an enolate at one α-carbon, which then attacks the carbonyl carbon of the other ester group within the same molecule, followed by the elimination of an ethoxide ion. masterorganicchemistry.com

Table 3: Comparison of Condensation Reactions

| Reaction | Reactants | Product Type |

|---|---|---|

| Claisen Condensation | Two ester molecules | β-keto ester |

| Dieckmann Condensation | One diester molecule | Cyclic β-keto ester |

Stereoselective Reactions and Isomer Formation

Stereoselectivity becomes a key consideration when new chiral centers are formed during a reaction.

The condensation of the enolate of this compound with an unsymmetrical aromatic ketone, such as acetophenone, would lead to the formation of a new stereocenter. This could result in the formation of a pair of enantiomers. If the reaction proceeds through a planar intermediate, a racemic mixture of the two enantiomers is typically expected unless a chiral catalyst or auxiliary is used. pharmacy180.com

A relevant reaction in this context is the Knoevenagel condensation , which involves the reaction of an active methylene (B1212753) compound (like a malonic ester derivative) with an aldehyde or ketone, catalyzed by a weak base. thermofisher.comorganicreactions.org The reaction with an aromatic ketone would proceed through a β-hydroxy carbonyl intermediate, which often dehydrates to form an α,β-unsaturated product. organicreactions.org The geometry of the resulting double bond can lead to the formation of E/Z isomers. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the substrates and catalysts. masterorganicchemistry.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-Oxydiacetic acid (Diglycolic acid) |

| Ethanol |

| Sodium hydroxide |

| Sulfuric acid |

| Hydrochloric acid |

| Methanol |

| Propanol |

| Isopropanol |

| Dimethyl 2,2'-oxydiacetate |

| Dipropyl 2,2'-oxydiacetate |

| Diisopropyl 2,2'-oxydiacetate |

| Diethyl malonate |

| Urea |

| Amidines |

Post-Reaction Isomer Interconversion and Stability

The stability of this compound, as with other esters, is influenced by factors such as pH and temperature. Generally, esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The ether linkage within the molecule is typically stable under a range of conditions.

While specific studies on the post-reaction isomer interconversion of this compound are not extensively documented in publicly available literature, the conformational flexibility around the C-O-C ether linkage and the C-C single bonds allows for various spatial arrangements of the molecule. The molecule does not possess stereocenters, so isomerism would be limited to conformational isomers. The interconversion between these conformers is expected to be rapid at ambient temperatures.

The hydrolytic stability of esters is a key consideration. For instance, studies on the hydrolysis of related diesters indicate that the process is influenced by the electronic and steric effects of the constituent acid and alcohol moieties. The presence of residual water and acidic or basic catalysts can significantly accelerate the degradation of polyesters, a principle that can be extrapolated to the stability of this compound. nih.gov For example, the hydrolysis of poly(lactide-co-glycolide) is notably faster in the presence of acid end groups. nih.gov

Investigations into Derivative Reactivity

A key derivative and precursor in the synthesis of this compound is diglycolic anhydride (B1165640). The reactivity of this anhydride with various nucleophiles is a critical aspect of understanding the formation of this compound and other related compounds. Anhydrides are known to be reactive towards nucleophilic attack, leading to the opening of the anhydride ring.

The reaction of diglycolic anhydride with nucleophiles such as alcohols and amines is a common method for the synthesis of its corresponding esters and amides. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Reaction with Alcohols:

The reaction of diglycolic anhydride with alcohols, such as ethanol, in the presence of an acid or base catalyst, yields the corresponding monoester, which can then be further esterified to the diester, this compound. The general mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the ring-opening and formation of the ester and a carboxylic acid group.

A study on the kinetics of hydrolysis of phthalic anhydride, a cyclic anhydride, showed that various bases can accelerate the reaction, acting as nucleophiles. nih.gov This principle of base-catalyzed nucleophilic attack is applicable to the reaction of diglycolic anhydride with alcohols.

Reaction with Amines:

Diglycolic anhydride readily reacts with primary and secondary amines to form the corresponding amides. Similar to the reaction with alcohols, this proceeds via nucleophilic acyl substitution. The amine attacks a carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide and a carboxylate.

The table below summarizes the expected reactivity of diglycolic anhydride with a selection of nucleophiles.

| Nucleophile | Product Type | General Reactivity |

| Water | Dicarboxylic acid | Moderate, can be acid or base catalyzed |

| Ethanol | Monoethyl ester of diglycolic acid | Good, often requires catalysis |

| Ammonia | Diglycolic diamide | High |

| Primary Amines (e.g., Ethylamine) | N-substituted diglycolic amide | High |

| Secondary Amines (e.g., Diethylamine) | N,N-disubstituted diglycolic amide | High |

The functional group transformations involving this compound and its precursors are primarily centered around the ester and anhydride functionalities.

Esterification of Diglycolic Acid:

The formation of this compound from diglycolic acid and ethanol is a classic example of Fischer esterification. This acid-catalyzed reaction proceeds through a series of equilibrium steps. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The use of a large excess of the alcohol or the removal of water can drive the equilibrium towards the formation of the diester. masterorganicchemistry.com

Hydrolysis of this compound:

The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This is the microscopic reverse of the Fischer esterification. The ester is protonated, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel an ethoxide ion. The ethoxide ion, being a strong base, then deprotonates the resulting carboxylic acid to form a carboxylate salt and ethanol.

Transesterification:

This compound can undergo transesterification in the presence of another alcohol and an acid or base catalyst. This reaction involves the exchange of the ethyl group with the alkyl group of the new alcohol. The mechanism is similar to that of esterification and hydrolysis, involving nucleophilic attack on the carbonyl carbon.

Applications of Diethyl 2,2 Oxydiacetate As a Building Block in Chemical Synthesis

Versatile Role in Complex Molecule Construction

The structure of Diethyl 2,2'-oxydiacetate makes it an ideal precursor for the synthesis of macrocyclic compounds, particularly crown ethers and their analogs. Macrocycles are large ring structures that are of significant interest due to their unique ability to selectively bind ions and small molecules, a property that is central to their application in catalysis, separation science, and as ionophores.

The synthetic utility of this compound in this context begins with the chemical reduction of its two ester functionalities to primary alcohols. This transformation yields the corresponding diol, 2,2'-oxybis(ethanol), also known as diethylene glycol. This diol is a classical precursor in macrocyclization reactions. Following the Williamson ether synthesis, this diol can be reacted with a suitable dielectrophile, such as a dihalide or a ditosylate of another oligoethylene glycol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This templated macrocyclization approach is a cornerstone for preparing functionalized crown ethers nih.gov. The choice of the dielectrophile and the reaction conditions allows for the precise construction of crown ethers with specific cavity sizes, tailored for the selective complexation of particular cations like lithium, sodium, or potassium nih.gov.

The general strategy for this type of macrocycle synthesis is outlined in the table below.

| Reaction Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1. Reduction | The two ester groups of this compound are reduced to primary alcohols. | Lithium aluminium hydride (LiAlH₄) or other suitable reducing agents. | 2,2'-Oxybis(ethanol) (Diethylene glycol) |

| 2. Cyclization | The resulting diol is reacted with an oligoethylene glycol dihalide or ditosylate in the presence of a base. | Sodium hydride (NaH) or potassium tert-butoxide; high-dilution conditions. | Crown Ether |

This foundational role as a precursor to a key diol intermediate underscores the importance of this compound in the strategic construction of complex, functional macrocyclic molecules.

Utility in Medicinal Chemistry Research and Design

While the structural motifs present in this compound—specifically the flexible ether linkage and ester groups—are common in medicinal chemistry, specific applications of this exact compound in molecular design and bioconjugation are not extensively documented in publicly available literature. The following sections discuss the theoretical potential based on its chemical characteristics.

In drug discovery, molecular scaffolds serve as the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. An ideal scaffold should be synthetically accessible and allow for three-dimensional diversification. While this compound itself is a simple, linear molecule, it could potentially be used to synthesize more complex and rigid scaffolds. For instance, its derivative, diglycolic acid (obtained via hydrolysis), could be used to create macrocyclic scaffolds through amide bond formation with diamines. However, based on available research, the direct use of this compound as a central scaffold in rational drug design programs has not been specifically reported.

Bioconjugation involves the linking of a biomolecule, such as an antibody, to another molecule, like a drug or a fluorescent probe. The linker plays a critical role in the stability and efficacy of the resulting conjugate. Linkers are often bifunctional, with each end capable of reacting with one of the two molecules to be joined.

Theoretically, this compound could be modified to act as a flexible, hydrophilic spacer within a larger linker molecule. The central ether bond is characteristic of polyethylene (B3416737) glycol (PEG) linkers, which are widely used to improve the solubility and pharmacokinetic properties of bioconjugates nih.gov. The terminal ester groups could be hydrolyzed to carboxylic acids and then activated for coupling with amine or alcohol functionalities on other parts of a linker construct. Despite this potential, specific examples of this compound being employed as a primary component in bioconjugation linkers are not described in the reviewed scientific literature.

Contributions to Polymer Chemistry and Materials Science

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers through step-growth polymerization and a candidate for use as a non-reactive additive in polymer formulations.

This compound can serve as a monomer in polycondensation reactions to create polyesters. When reacted with a diol under conditions that facilitate transesterification, it can form a linear polymer chain with repeating ester and ether units. The general reaction is a step-growth polymerization where a molecule of ethanol (B145695) is eliminated at each step.

Polycondensation Reaction Example: n this compound + n HO-R-OH → [-O-CH₂-C(O)-O-R-O-C(O)-CH₂-O-CH₂-]n + 2n CH₃CH₂OH

The properties of the resulting polyester (B1180765), such as its thermal stability, crystallinity, and flexibility, would be influenced by the structure of the diol (R-group) used in the polymerization mdpi.comyork.ac.uk. The flexible ether linkage from the this compound monomer would be expected to impart a degree of flexibility to the polymer backbone.

Furthermore, a structurally analogous compound, Diethyl 2,2′-(1,4-phenylenedioxy)diacetate, has been explicitly used in the preparation of polymers and polyrotaxanes researchgate.net. Polyrotaxanes are mechanically interlocked molecules consisting of cyclic molecules (like cyclodextrins) threaded onto a linear polymer chain, with bulky "stoppers" at each end to prevent de-threading. The flexible polyester chain formed from this compound could serve as the linear "thread" for the construction of such advanced polymer architectures.

In a non-reactive capacity, this compound has the structural characteristics of a primary plasticizer. Plasticizers are additives that are incorporated into polymers, most notably poly(vinyl chloride) (PVC), to increase their flexibility, workability, and distensibility . They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material.

Many common plasticizers are diesters of dicarboxylic acids, such as phthalates, adipates, and succinates diva-portal.orgmdpi.com. This compound shares key features with these molecules:

Ester Groups: It possesses two ethyl ester groups.

Flexible Backbone: The central C-O-C ether bond provides significant rotational freedom, contributing to flexibility.

These characteristics suggest its potential to effectively plasticize rigid polymers like PVC, making it a candidate for applications where increased material flexibility is required without chemical integration into the polymer backbone.

Strategic Use in Specific Organic Reactions (e.g., Wittig-Horner Type Syntheses)

The Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized variation of the Wittig reaction, is a cornerstone of alkene synthesis, valued for its high stereoselectivity, typically favoring the formation of (E)-alkenes. harvard.eduorganic-chemistry.orgnrochemistry.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.orgnih.gov The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction, allowing them to react with a broader range of carbonyl compounds under milder conditions. nrochemistry.com

For this compound to be employed in a Horner-Wadsworth-Emmons type synthesis, it must first be converted into a suitable phosphonate reagent. The parent molecule itself does not possess the necessary phosphonate group to generate the ylide required for the olefination reaction. A plausible synthetic strategy would involve the initial halogenation of the diester at one of the α-positions, followed by an Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite.

This multi-step transformation would yield a phosphonate-substituted diester. This new molecule could then be deprotonated with a suitable base (e.g., sodium hydride, sodium ethoxide) to generate the stabilized carbanion necessary for the HWE reaction. organic-chemistry.org The resulting phosphonate reagent could then be reacted with various aldehydes and ketones to synthesize α,β-unsaturated esters containing an ether moiety, which are valuable intermediates in the synthesis of more complex molecules.

Hypothetical Synthesis of a Phosphonate Reagent from this compound and its use in a Horner-Wadsworth-Emmons Reaction

| Step | Reactants | Reagents | Product |

| 1. Halogenation | This compound | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | Diethyl 2-bromo-2,2'-oxydiacetate |

| 2. Arbuzov Reaction | Diethyl 2-bromo-2,2'-oxydiacetate | Triethyl phosphite | Tetraethyl 2-phosphonato-2,2'-oxydiacetate |

| 3. HWE Reaction | Tetraethyl 2-phosphonato-2,2'-oxydiacetate, Aldehyde (R-CHO) | Base (e.g., NaH, NaOEt) | (E)-Alkene product |

This strategic functionalization highlights the potential of this compound as a scaffold that, with appropriate chemical modification, can be adapted for use in powerful carbon-carbon bond-forming reactions like the Horner-Wadsworth-Emmons olefination.

Precursor in the Synthesis of Nitrogenous Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central focus of organic chemistry. organic-chemistry.org this compound serves as a valuable C4O building block for the construction of various nitrogenous heterocyclic systems, primarily through reactions involving its two electrophilic ester groups.

A prominent application of this compound is in the synthesis of substituted morpholines, specifically morpholine-3,5-diones. This is typically achieved through a condensation reaction with primary amines or ammonia. In this reaction, the nitrogen nucleophile attacks both ester carbonyls, leading to the displacement of ethanol and the formation of a six-membered cyclic di-imide ring.

The reaction can be generalized as follows:

General Reaction Scheme for the Synthesis of Morpholine-3,5-diones this compound + R-NH₂ → N-substituted Morpholine-3,5-dione (B1583248) + 2 EtOH

This straightforward cyclization provides efficient access to the morpholine-3,5-dione core, a scaffold present in various biologically active molecules. The nature of the resulting heterocycle can be readily diversified by varying the primary amine used in the condensation, allowing for the introduction of a wide range of substituents at the nitrogen atom. This modularity is highly advantageous in medicinal chemistry for the generation of compound libraries for drug discovery.

Furthermore, the reactivity of the methylene (B1212753) groups adjacent to the carbonyls in the resulting morpholine-3,5-dione ring can be exploited for further functionalization, providing access to more complex heterocyclic structures.

Advanced Analytical and Computational Methodologies in Diethyl 2,2 Oxydiacetate Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is the primary tool for elucidating the molecular structure of Diethyl 2,2'-oxydiacetate by examining the interaction of the molecule with electromagnetic radiation. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnih.gov When this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. nih.gov An FTIR spectrum is a plot of this absorption, which provides a unique "molecular fingerprint." nih.gov

The key functional groups in this compound—the ester and ether groups—give rise to strong, characteristic absorption bands. The most prominent feature is the ester carbonyl (C=O) stretching vibration, which typically appears as a very strong and sharp peak. The ether C-O-C linkage and the ester C-O bonds also produce characteristic stretching vibrations. Additionally, the sp³ hybridized C-H bonds of the ethyl and methylene (B1212753) groups exhibit distinct stretching and bending vibrations.

Based on established correlation tables for organic compounds, the predicted characteristic FTIR absorption bands for this compound are summarized below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2980-2850 | Medium-Strong |

| C=O Stretch | Ester | 1750-1735 | Strong, Sharp |

| C-O-C Stretch | Ether | 1150-1085 | Strong |

| C-O Stretch | Ester | 1250-1150 | Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1470-1365 | Variable |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. uobasrah.edu.iq It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. uobasrah.edu.iqnih.gov The molecule's symmetry is a key feature in its NMR spectra. Due to the plane of symmetry in this compound, the two ethyl groups are chemically equivalent, as are the two methylene groups adjacent to the central ether oxygen. This equivalence simplifies the spectra, resulting in only three distinct signals in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum.

In the ¹H NMR spectrum, the signals are split into characteristic patterns (multiplicities) due to spin-spin coupling between neighboring protons. scielo.br The ethyl group protons appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a classic pattern for an ethyl ester. The methylene protons adjacent to the ether oxygen (-O-CH₂-C=O) appear as a singlet, as they have no adjacent, non-equivalent protons.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Four distinct signals are expected: one for the carbonyl carbon, one for the methylene carbon adjacent to the ether, one for the methylene carbon of the ethyl group, and one for the terminal methyl carbon.

The predicted NMR spectral data for this compound, based on typical chemical shift values for similar structural motifs, are detailed in the tables below.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -O-CH₂-C=O | ~ 4.20 | Singlet (s) | N/A | 4H |

| -O-CH₂-CH₃ | ~ 4.15 | Quartet (q) | ~ 7.1 | 4H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 169 |

| -O-CH₂-C=O | ~ 68 |

| -O-CH₂-CH₃ | ~ 61 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity after synthesis and for identifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. libretexts.org The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is highly reproducible and serves as a chemical signature for identification. libretexts.org

The expected fragmentation of this compound would involve characteristic cleavages of the ester and ether functionalities. Common fragmentation pathways include the loss of an ethoxy group (-•OCH₂CH₃), cleavage alpha to the ether oxygen, and McLafferty rearrangement.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 174 | [C₈H₁₄O₅]⁺• | Molecular Ion (M⁺•) |

| 129 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 103 | [CH₂(C=O)OCH₂CH₃]⁺ | α-cleavage at ether oxygen |

| 88 | [HO=C(OH)CH₂OCH₂CH₃]⁺• | McLafferty rearrangement |

| 73 | [O=C-OCH₂CH₃]⁺ | Loss of •CH₂OCH₂COOEt |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. nih.gov It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of this compound. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. rsc.orgbridgewater.edu

For a compound like this compound, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column.

For instance, in the Williamson ether synthesis of this compound from ethyl 2-bromoacetate and the sodium salt of ethyl glycolate (B3277807), HPLC can be used to monitor the disappearance of the starting materials and the appearance of the this compound product peak. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative analysis of the reaction kinetics.

Hypothetical HPLC Data for Reaction Monitoring

| Time (min) | Ethyl 2-bromoacetate Peak Area (%) | This compound Peak Area (%) |

|---|---|---|

| 0 | 100 | 0 |

| 30 | 65 | 35 |

| 60 | 40 | 60 |

| 90 | 22 | 78 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular connectivity, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a single, high-quality crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure.

The method involves directing a beam of X-rays onto the crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Although a specific crystal structure for this compound is not publicly available, the technique would yield the parameters listed in the table below. This data would offer definitive proof of the molecular structure and provide insights into the molecule's conformation and intermolecular interactions in the solid state.

Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-O, C-C, C-H). |

| Bond Angles | The angles between adjacent bonds (e.g., O-C-C, C-O-C). |

| Torsional (Dihedral) Angles | The rotational conformation around chemical bonds. |

Computational Chemistry and Molecular Modeling Paradigms

In the contemporary research landscape, computational chemistry and molecular modeling have emerged as indispensable tools for the in-depth investigation of chemical compounds. These methodologies provide profound insights into molecular structures, properties, and interactions at an atomic level, complementing and often guiding experimental work. For this compound, these computational paradigms offer a powerful lens through which to understand its electronic characteristics, potential intermolecular interactions, and to predict its physicochemical properties. By simulating molecular behavior, researchers can elucidate mechanisms and predict outcomes that are difficult or costly to measure empirically.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to calculate a molecule's electronic properties, which are crucial for understanding its reactivity, stability, and spectroscopic characteristics. irjweb.com The core principle of DFT is that the properties of a molecule can be determined through its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave-function-based methods, allowing for the analysis of larger and more complex molecules.

For this compound, DFT calculations can elucidate key aspects of its electronic nature. The theory is used to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. From this optimized structure, critical electronic parameters are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). nih.gov For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and ether groups, indicating these are the primary sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. These computational insights are fundamental for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Parameters for an Ether-Ester Compound

| Parameter | Description | Representative Value | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.27 eV | Indicates electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 0.09 eV | Correlates with chemical reactivity and stability nih.gov |

| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 Debye | Influences intermolecular forces and solubility |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.045 eV | A higher value indicates greater stability nih.gov |

| Electrophilicity Index (ω) | Measure of electrophilic power | 0.58 eV | Quantifies the energy lowering of a system when it accepts electrons nih.gov |

Molecular Docking Simulations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nuv.ac.inekb.eg This method is instrumental in structure-based drug design and for understanding the nature of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. elsevierpure.com

While specific docking studies on this compound are not extensively documented, research on its derivatives provides valuable insights. For instance, a Schiff base derivative of this compound, namely diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate, was investigated for its interaction with the 5-HT2C serotonin (B10506) receptor (PDB ID: 6BQH). nih.govnih.gov The study aimed to predict the binding sites and affinity, revealing that the compound is a potentially good agent due to its ability to adhere to the active sites of the receptor. nih.govnih.gov The analysis of the crystal structure of this derivative showed that intermolecular C—H⋯O and C—H⋯N hydrogen bonds are crucial for its molecular packing. nih.gov

These findings suggest that the core structure of this compound possesses key features for molecular recognition. The ether oxygen and the two carbonyl oxygens are potent hydrogen bond acceptors, while the ethyl groups can participate in hydrophobic or van der Waals interactions. elsevierpure.com In a hypothetical docking simulation of this compound into a protein's active site, these groups would be expected to form specific, stabilizing interactions with amino acid residues. The simulation calculates a binding energy or docking score, which estimates the binding affinity; a lower energy value typically indicates a more stable complex. ekb.eg This predictive power allows researchers to screen virtual libraries of compounds and prioritize candidates for further experimental testing.

Table 2: Example of Molecular Docking Results for a this compound Derivative

| Parameter | Details | Reference |

| Ligand | Diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate | nih.govnih.gov |

| Receptor Protein | 5-HT2C Serotonin Receptor | nih.govnih.gov |

| PDB ID | 6BQH | nih.govnih.gov |

| Docking Software | AutoDockVina | nih.gov |

| Key Intermolecular Interactions | Weak C—H⋯O and C—H⋯N hydrogen bonds observed in the crystal structure, indicating potential for similar interactions in a receptor binding site. | nih.gov |

| Outcome | The molecule shows good potential due to its affinity and ability to stick to the active sites of the receptor. | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. nih.gov These models are expressed as mathematical equations that relate one or more molecular descriptors to a specific property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic characteristics.

The development of a QSPR model involves several key steps:

Data Set Compilation : A set of molecules with known experimental values for the property of interest is collected.

Descriptor Calculation : For each molecule in the data set, a large number of molecular descriptors are calculated using specialized software.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical equation that best predicts the property. nih.gov

Validation : The model's predictive power is rigorously tested using statistical techniques like cross-validation and by applying it to an external set of compounds not used in model development.

For this compound, QSPR models could be developed to predict a wide range of properties, such as boiling point, density, viscosity, and solubility. Given its classification as an ether and an ester, descriptors relevant to these functional groups would be particularly important. nih.gov For example, descriptors could quantify molecular size, shape, polarizability, and hydrogen bonding capacity. Studies on aliphatic ethers have successfully used QSPR to model and predict physicochemical and toxicological properties. nih.gov A hypothetical QSPR model for predicting the boiling point (BP) of similar ether-esters might take a form like:

BP = β0 + β1(MW) + β2(TPSA) + β3(logP)

Where MW is the molecular weight, TPSA is the topological polar surface area, logP is the octanol-water partition coefficient, and βi are coefficients determined by the regression analysis. Such models are highly valuable in chemical engineering and materials science for screening and designing compounds with desired properties without the need for extensive experimental synthesis and measurement.

Table 3: Potential Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Description | Relevance to Properties |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Correlates with bulk properties like boiling point and density. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching. | Relates to molecular shape and intermolecular forces. |

| Geometric | Molecular Surface Area | The total surface area of the molecule. | Influences solubility and interaction potential. |

| Physicochemical | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts transport properties and hydrogen bonding capacity. |

| Quantum-Chemical | Dipole Moment (µ) | Calculated measure of the molecule's overall polarity. | Relates to polarity, solubility, and intermolecular interactions. |

Coordination Chemistry of Oxydiacetate Ligands Derived from Diethyl 2,2 Oxydiacetate

Synthesis and Characterization of Metal-Oxydiacetate Complexes

The synthesis of metal-oxydiacetate complexes typically involves the reaction of a suitable metal salt with either oxydiacetic acid or its salt in an aqueous solution. The oxydiacetate ligand is usually generated in situ through the hydrolysis of diethyl 2,2'-oxydiacetate or by dissolving oxydiacetic acid, often with the addition of a base to deprotonate the carboxylic acid groups.

For instance, an iron(II)-oxydiacetate complex, [{Fe(oda)(H₂O)₂}·H₂O]n, was synthesized by reacting iron(II) chloride tetrahydrate (FeCl₂·4H₂O) with a 1:1 mixture of oxydiacetic acid (O(CH₂COOH)₂) and sodium carbonate (Na₂CO₃) in water researchgate.netcnr.it. Similarly, cobalt(II) and nickel(II) complexes with the general formula [M(oda)(N-N)(H₂O)] (where N-N is a bidentate N-donor ligand like bipyridine) have been prepared by reacting the pre-formed [M(oda)(H₂O)₂] complex with the respective N-donor ligand researchgate.netresearchgate.net.

The characterization of these complexes is achieved through a combination of analytical and spectroscopic techniques. Single-crystal X-ray diffraction is paramount for determining the precise molecular structure, including bond lengths, bond angles, and the coordination environment of the metal center researchgate.netresearchgate.net. Elemental analysis confirms the empirical formula of the synthesized compounds. Spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide crucial information about the coordination of the ligand and the electronic structure of the metal ion, respectively researchgate.netuomustansiriyah.edu.iq.

Table 1: Synthesis and Characterization Methods for Metal-Oxydiacetate Complexes

| Metal Ion | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|

| Fe(II) | Reaction of FeCl₂·4H₂O with O(CH₂COOH)₂ and Na₂CO₃ in water. | Single-crystal X-ray diffraction, Magnetic susceptibility, Differential-pulse voltammetry. | researchgate.netcnr.it |

| Ni(II) | Reaction of nickel chloride with Na₂CO₃ and O(CH₂COOH)₂, followed by reaction with bipyridine. | Single-crystal X-ray diffraction, IR spectroscopy, DFT calculations. | researchgate.netresearchgate.net |

| Co(II) | Reaction of cobalt chloride with Na₂CO₃ and O(CH₂COOH)₂, followed by reaction with bipyridine. | Single-crystal X-ray diffraction, IR spectroscopy. | researchgate.netresearchgate.net |

| Ag(I) | Hydrothermal reaction of AgNO₃ with oxydiacetic acid. | Single-crystal X-ray diffraction, IR spectroscopy, Elemental analysis. | researchgate.net |

Geometric and Electronic Properties of Coordination Compounds

Metal-oxydiacetate complexes exhibit a remarkable diversity of geometric structures, which is a direct consequence of the ligand's flexibility and the varied coordination preferences of different metal ions. The oxydiacetate ligand most commonly acts as a tridentate chelating agent, coordinating to a metal center via the ether oxygen and one oxygen atom from each of the two carboxylate groups researchgate.net.

This tridentate coordination can occur in two primary conformations: meridional (mer) and facial (fac). In the mer conformation, the three donor atoms of the ligand are coplanar with the metal ion, while in the fac conformation, they occupy one face of the coordination octahedron researchgate.netresearchgate.net. Beyond simple chelation, the oxydiacetate ligand can also act as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers researchgate.net. For example, in [{Fe(oda)(H₂O)₂}·H₂O]n, the oda ligand is tridentate to one iron center, while a carboxylate oxygen from an adjacent unit also coordinates, leading to a polymeric chain researchgate.netcnr.it. In a silver(I) complex, the oda²⁻ ligand adopts a complex µ₇-bridging mode, connecting seven silver ions researchgate.net.

The electronic properties of these complexes are dictated by the nature of the metal ion and its coordination environment. For transition metal complexes, the d-orbital energies are split by the ligand field, giving rise to characteristic electronic spectra and magnetic properties uomustansiriyah.edu.iqfiveable.me. For example, magnetic susceptibility measurements on the [{Fe(oda)(H₂O)₂}·H₂O]n complex showed a Curie-Weiss behavior, indicative of high-spin, non-correlated Fe(II) ions researchgate.netcnr.it. UV-Vis spectroscopy reveals d-d transitions, which are sensitive to the geometry of the complex and the nature of the ligands uomustansiriyah.edu.iqfiveable.me. The color of transition metal complexes is a direct result of these electronic transitions uomustansiriyah.edu.iq.

Table 2: Selected Geometric Parameters for Metal-Oxydiacetate Complexes

| Complex | Metal Center Geometry | ODA Coordination Mode | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |

|---|---|---|---|---|---|

[{Fe(oda)(H₂O)₂}·H₂O]n |

Six-coordinate (Octahedral) | Tridentate and Bridging | Fe-O(ether): 2.22, Fe-O(carboxylate): 2.09-2.14 | O(ether)-Fe-O(carboxylate): ~68-69 | researchgate.net |

[Ni(oda)(bipy)(H₂O)] |

Six-coordinate (Octahedral) | Tridentate (mer) | Ni-O(ether): 2.042, Ni-O(carboxylate): 2.05-2.09 | O(ether)-Ni-O(carboxylate): ~72 | researchgate.netresearchgate.net |

[Co(oda)(bipy)(H₂O)] |

Six-coordinate (Octahedral) | Tridentate (mer) | Co-O(ether): 2.115, Co-O(carboxylate): 2.06-2.11 | O(ether)-Co-O(carboxylate): ~68 | researchgate.netresearchgate.net |

Influence of Ligand Conformation on Metal Coordination Preferences

The conformational flexibility of the oxydiacetate ligand is a key factor in determining the final structure of the metal complex. The two main conformations, mer and fac, result in significantly different coordination geometries. The mer conformation leads to a planar arrangement of the three donor atoms with the metal, which is frequently observed in complexes with other ligands occupying the remaining coordination sites, such as in [Ni(oda)(bipy)(H₂O)] researchgate.netresearchgate.net.

The conformation of the ligand directly impacts the geometry and stability of the resulting complex. The bite angles of the chelating ligand are constrained by its structure, which in turn imposes a particular geometry around the metal center. For instance, in a neodymium complex, the bite angles of the three tridentate oxydiacetate ligands lead to a nine-coordinate, tricapped trigonal prismatic geometry researchgate.net.

Spectroscopic and Electrochemical Probes of Metal-Ligand Interactions

Spectroscopic and electrochemical techniques are powerful tools for investigating the details of metal-ligand interactions in oxydiacetate complexes.

Spectroscopic Probes:

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxylate groups. The positions of the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO⁻ group are sensitive to the mode of coordination. Furthermore, the C-O-C stretching vibration of the ether group can be used to distinguish between the mer and fac conformations of the coordinated ligand. Planar, mer-coordinated oda ligands typically show a strong band around 1125-1135 cm⁻¹, whereas non-planar, fac-coordinated ligands exhibit this absorption at lower frequencies, around 1094-1112 cm⁻¹ researchgate.net.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, UV-Vis spectroscopy probes the electronic transitions between d-orbitals (d-d transitions) and charge-transfer transitions uomustansiriyah.edu.iqfiveable.me. The energy and intensity of these bands provide information about the coordination geometry, the ligand field strength, and the oxidation state of the metal ion uomustansiriyah.edu.iqillinois.edu.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study complexes with unpaired electrons (paramagnetic species). It can provide detailed information about the electronic structure and the local environment of the metal ion.

Electrochemical Probes:

[{Fe(oda)(H₂O)₂}·H₂O]n complex, differential-pulse voltammetry established a value of 0.488 V (vs. NHE) for the Fe(III)/Fe(II) redox potential researchgate.netcnr.it. CV can also provide insights into the reversibility of electron transfer processes and the stability of different oxidation states nih.govsathyabama.ac.in.Table 3: Spectroscopic and Electrochemical Data for an Iron(II)-Oxydiacetate Complex

| Property | Technique | Result | Significance | Reference |

|---|---|---|---|---|

| Redox Potential | Differential-Pulse Voltammetry | E(Fe³⁺/Fe²⁺) = 0.488 V vs. NHE | Quantifies the thermodynamic stability of the Fe(II) oxidation state. | researchgate.netcnr.it |

| Magnetic Behavior | Magnetic Susceptibility | High-spin Fe(II) | Indicates a weak ligand field environment around the iron center. | researchgate.netcnr.it |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Oxydiacetic acid |

| Iron(II) chloride tetrahydrate |

| Sodium carbonate |

Academic Studies on the Environmental Fate and Degradation Mechanisms of Diethyl 2,2 Oxydiacetate

Computational Prediction of Environmental Behavior and Pathways